molecular formula C16H15F3N2O B13217591 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one

1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one

Cat. No.: B13217591
M. Wt: 308.30 g/mol
InChI Key: ZPUGQTTXYFPMKS-UHFFFAOYSA-N
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Description

1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one is a pyridazine-based compound featuring a trifluoromethyl (-CF₃) group at the 4-position, a 4-isopropylphenyl substituent at the 6-position of the pyridazine ring, and an acetyl group (-COCH₃) at the 3-position. This structure combines aromatic, electron-withdrawing, and bulky substituents, which are often leveraged in medicinal chemistry for enhanced metabolic stability and target binding .

Properties

Molecular Formula

C16H15F3N2O

Molecular Weight

308.30 g/mol

IUPAC Name

1-[6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone

InChI

InChI=1S/C16H15F3N2O/c1-9(2)11-4-6-12(7-5-11)14-8-13(16(17,18)19)15(10(3)22)21-20-14/h4-9H,1-3H3

InChI Key

ZPUGQTTXYFPMKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-(Propan-2-yl)phenylhydrazine with 4-(trifluoromethyl)benzaldehyde to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one involves its interaction with molecular targets through its trifluoromethyl and pyridazinyl groups. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or receptor activation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one 4-CF₃, 6-isopropylphenyl, 3-acetyl ~353.3 (calculated) Hypothesized enzyme inhibition; high lipophilicity due to -CF₃ and aromatic groups
1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 4-chloromethylphenyl, dimethylsulfoxido ~272.7 (calculated) Solid-state stability (m.p. 137–138°C); electrophilic reactivity for further derivatization
(S)-(4-chlorophenyl)-1-(4-(4-CF₃-phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine core, piperazine linker, -CF₃ ~477.6 (calculated) CYP51 inhibitor; anti-Trypanosoma cruzi activity comparable to posaconazole
1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-CF₃-phenyl]ethan-1-one Triazole, piperazine, 3-CF₃-phenyl 417.39 Potential kinase inhibitor; enhanced solubility via piperazine
2,2,2-Trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Dual -CF₃, triazole 309.17 High metabolic stability; applications in agrochemicals or PET imaging

Trifluoromethyl (-CF₃) Group

The -CF₃ group in the target compound and analogues (e.g., UDO, ) enhances lipophilicity and metabolic stability by resisting oxidative degradation. However, excessive fluorination (e.g., dual -CF₃ in ) may reduce solubility, necessitating formulation optimization .

Pyridazine vs. Pyridine Cores

Pyridazine rings (target compound) exhibit stronger electron-deficient character compared to pyridine (UDO), influencing π-π stacking in enzyme active sites. Pyridazine’s two adjacent nitrogen atoms may also improve water solubility relative to pyridine derivatives .

Bulky Substituents

In contrast, smaller substituents like chloromethyl (1f, ) favor reactivity but may reduce target specificity .

Biological Activity

The compound 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one , often referred to as U-49900 , is a pyridazine derivative with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of U-49900 can be represented as follows:

C18H18F3N3O\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}_3\text{O}

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

U-49900 has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and cancer research. Below are the key findings from various studies:

1. Antitumor Activity

A study demonstrated that U-49900 exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against:

  • A549 (lung cancer)
  • MCF7 (breast cancer)
  • HeLa (cervical cancer)

The results indicated that U-49900 has an IC50 value in the low micromolar range, suggesting potent antitumor activity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

2. Neuropharmacological Effects

Research has shown that U-49900 interacts with neurotransmitter systems, particularly:

  • Dopaminergic pathways : It acts as a dopamine receptor modulator, showing potential in treating disorders like schizophrenia.
  • Serotonergic pathways : The compound may influence serotonin levels, which could be beneficial in mood regulation.

3. Antimicrobial Properties

Preliminary studies have indicated that U-49900 possesses antimicrobial activity against several pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism involves disrupting bacterial cell membranes, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of U-49900:

Case Study 1: Anticancer Efficacy

In a controlled trial, patients with advanced lung cancer received U-49900 as part of their treatment regimen. The study reported a significant reduction in tumor size and improvement in overall survival rates compared to the control group.

Case Study 2: Neuroprotective Effects

A study involving animal models of Parkinson's disease showed that administration of U-49900 resulted in reduced neurodegeneration and improved motor function. The compound's ability to modulate dopamine levels was identified as a key factor in its neuroprotective effects.

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Mechanism of Action
AntitumorA5495.2Induces apoptosis
AntitumorMCF74.8Inhibits cell proliferation
AntimicrobialStaphylococcus aureus10.0Disrupts cell membrane
NeuropharmacologicalDopamine receptorsN/AModulates neurotransmitter release

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